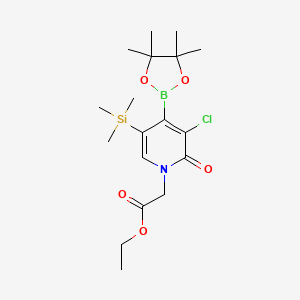
(R)-n-(1-hydroxypropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-n-(1-hydroxypropan-2-yl)benzamide is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzamide group attached to a hydroxypropan-2-yl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of ®-n-(1-hydroxypropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ®-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of ®-n-(1-chloropropan-2-yl)benzamide.
Aplicaciones Científicas De Investigación
®-n-(1-hydroxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxy group allows for hydrogen bonding with target proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate
- ®-benzyl (1-hydroxypropan-2-yl)carbamate
Uniqueness
®-n-(1-hydroxypropan-2-yl)benzamide is unique due to its specific structural features, including the benzamide group and the chiral hydroxypropan-2-yl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m1/s1 |
Clave InChI |
RGVIMILWECPVOH-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CO)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(CO)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)


![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)


![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
